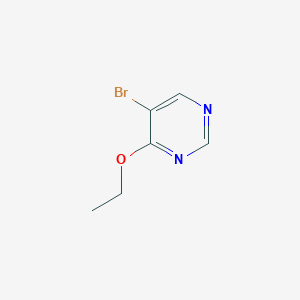

5-Bromo-4-ethoxypyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

5-bromo-4-ethoxypyrimidine |

InChI |

InChI=1S/C6H7BrN2O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 |

InChI Key |

CAPWIXPWHUSELC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=NC=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 4 Ethoxypyrimidine and Its Key Precursors

De Novo Pyrimidine (B1678525) Ring Formation Strategies Preceding Substitution

The foundational step in many synthetic routes towards 5-bromo-4-ethoxypyrimidine involves the construction of the pyrimidine ring from acyclic precursors. These de novo synthesis strategies are versatile, allowing for the introduction of various substituents by choosing appropriate starting materials.

Cyclization Reactions for Pyrimidine Core Construction

A common and well-established method for constructing the pyrimidine core involves the condensation reaction between a β-dicarbonyl compound or its equivalent and an amidine google.com. For the synthesis of precursors to 4-ethoxypyrimidine, a typical starting point is the cyclization to form a 4-hydroxypyrimidine (B43898) derivative. This is often achieved by reacting a β-ketoester with formamidine (B1211174) google.com. The resulting 4-hydroxypyrimidine exists in tautomeric equilibrium with its pyrimid-4(3H)-one form and serves as a crucial intermediate for subsequent functionalization.

Another approach involves the reaction of a β-ketoester with thiourea, followed by desulfurization with Raney nickel to yield a 4-hydroxypyrimidine google.com. While this method can provide high yields, the use of expensive and hazardous Raney nickel can be a drawback from an industrial perspective google.com.

More contemporary methods include multi-component reactions. For instance, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride, can produce various 4,5-disubstituted pyrimidines organic-chemistry.org. Similarly, a copper-catalyzed cyclization of ketones with nitriles offers a general and economical route to diversely functionalized pyrimidines organic-chemistry.org. These methods highlight the flexibility in constructing the pyrimidine scaffold, which can then be further modified to introduce the desired bromo and ethoxy substituents.

A specific example leading to a precursor for a 4,6-disubstituted pyrimidine involves the cyclization of 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester with formamidine hydrochloride to yield 5-(4-bromophenyl)-4,6-dihydroxypyrimidine google.com. This illustrates how a substituted malonic ester can be used to directly incorporate a group at the C-5 position during the initial ring formation.

| Starting Materials | Reagents/Catalyst | Product | Key Features |

| β-Ketoester, Amidine | Acid or Base catalyst | 4-Hydroxypyrimidine derivative | Versatile and widely used method google.com. |

| β-Ketoester, Thiourea | Raney Nickel | 4-Hydroxypyrimidine derivative | High yield but uses hazardous reagent google.com. |

| Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidine | One-step, multi-component reaction organic-chemistry.org. |

| Ketone, Nitrile | Copper catalyst | Polysubstituted pyrimidine | Economical and broad substrate scope organic-chemistry.org. |

| Substituted malonic ester, Formamidine | - | 5-Substituted-4,6-dihydroxypyrimidine | Direct C-5 functionalization google.com. |

Targeted Post-Synthetic Bromination Approaches

Once the pyrimidine core is established, the next critical step is the introduction of a bromine atom at the C-5 position. This requires a regioselective bromination reaction that specifically targets this position, which is generally activated towards electrophilic substitution.

Regioselective Bromination at the C-5 Position of Pyrimidine Derivatives

The C-5 position of the pyrimidine ring is susceptible to electrophilic attack, especially when activating groups are present on the ring. Various brominating agents can be employed for this purpose. A common method for the synthesis of 5-bromopyrimidine (B23866) derivatives is the direct bromination of a pyrimidine precursor with bromine . For instance, 4-chloropyrimidine (B154816) can be reacted with bromine under alkaline conditions to yield 5-bromo-4-chloropyrimidine (B1279914) .

N-Bromosuccinimide (NBS) is another effective and widely used reagent for the regioselective bromination of pyrimidines at the C-5 position mdpi.com. The reaction conditions can be mild, and the selectivity is often high. For example, 2-amino-4-chloropyridine (B16104) can be brominated with NBS at 0°C to introduce a bromine atom at the C-5 position google.com.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has also been reported as an efficient reagent for the bromination of pyrimidine nucleosides at the C-5 position in aprotic solvents rsc.org. The efficiency of this bromination can be enhanced by the addition of Lewis acids rsc.org.

The choice of substrate is crucial for regioselectivity. Electron-donating groups, such as hydroxyl or amino groups, at the C-2, C-4, or C-6 positions activate the ring towards electrophilic substitution, directing the incoming electrophile (in this case, Br⁺) to the C-5 position. For example, 2-hydroxypyrimidine (B189755) can be brominated using hydrobromic acid and hydrogen peroxide to form 5-bromo-2-hydroxypyrimidine (B17364) patsnap.com.

| Substrate | Brominating Agent | Conditions | Product |

| 4-Chloropyrimidine | Bromine | Alkaline conditions | 5-Bromo-4-chloropyrimidine |

| 2-Amino-4-chloropyridine | N-Bromosuccinimide (NBS) | 0°C, Dichloromethane | 2-Amino-5-bromo-4-chloropyridine google.com |

| Pyrimidine Nucleosides | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Aprotic solvents, optional Lewis acid | C-5 Brominated pyrimidine nucleosides rsc.org |

| 2-Hydroxypyrimidine | HBr, H₂O₂ | Heating | 5-Bromo-2-hydroxypyrimidine patsnap.com |

Introduction of the Ethoxy Moiety

The final step in the synthesis of this compound is the introduction of the ethoxy group at the C-4 position. This is typically achieved through an etherification reaction, most commonly a nucleophilic substitution.

Etherification Methods on Pyrimidine Hydroxyl or Halogen Precursors (e.g., at C-4)

The most common strategy for introducing an ethoxy group at the C-4 position of a pyrimidine ring involves a two-step process starting from a 4-hydroxypyrimidine precursor. The hydroxyl group is first converted into a better leaving group, typically a chlorine atom. This is achieved by treating the 4-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) researchgate.net.

The resulting 4-chloropyrimidine is then subjected to a nucleophilic aromatic substitution reaction with sodium ethoxide (NaOEt). The ethoxide anion displaces the chloride ion at the C-4 position to form the desired 4-ethoxypyrimidine. For instance, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) reacts regioselectively with sodium ethoxide in ethanol (B145695) at room temperature to give 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield mdpi.com. This demonstrates the feasibility of selective etherification even in the presence of multiple halogen substituents.

| Precursor | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| 4-Hydroxypyrimidine | POCl₃ or PCl₅ | 4-Chloropyrimidine | Sodium Ethoxide (NaOEt) | 4-Ethoxypyrimidine |

| 5-Bromo-4-hydroxypyrimidine | POCl₃ or PCl₅ | 5-Bromo-4-chloropyrimidine | Sodium Ethoxide (NaOEt) | This compound |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide (NaOEt) in EtOH | - | - | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine mdpi.com |

Analogous Synthetic Routes and Precursors from Related Halogenated Ethoxypyrimidines

The synthetic strategies for this compound can be extended to prepare related halogenated ethoxypyrimidines. The synthesis of these analogues often involves similar precursors and reaction sequences, highlighting the modularity of pyrimidine chemistry.

For example, the synthesis of 5-bromo-2,4-diethoxypyrimidine (B172408) would likely start from 5-bromouracil (B15302) (5-bromo-2,4-dihydroxypyrimidine). Treatment of 5-bromouracil with a chlorinating agent like phosphorus oxychloride would yield 5-bromo-2,4-dichloropyrimidine (B17362) google.com. Subsequent reaction with two equivalents of sodium ethoxide would then lead to the desired 5-bromo-2,4-diethoxypyrimidine. A similar approach is used for the synthesis of 5-bromo-2,4-dimethoxypyrimidine, where sodium methoxide (B1231860) is used instead of sodium ethoxide mdpi.com.

The synthesis of 5-bromo-2-ethoxypyrimidine (B102293) could be envisioned starting from 2-hydroxypyrimidine. Bromination at the C-5 position would yield 5-bromo-2-hydroxypyrimidine patsnap.com. Conversion of the hydroxyl group to a chloro group with phosphorus oxychloride would give 5-bromo-2-chloropyrimidine (B32469) patsnap.com. Finally, reaction with sodium ethoxide would furnish 5-bromo-2-ethoxypyrimidine.

| Target Compound | Key Precursor | Key Reaction Steps |

| 5-Bromo-2,4-diethoxypyrimidine | 5-Bromouracil | 1. Chlorination (e.g., POCl₃) to 5-bromo-2,4-dichloropyrimidine. 2. Reaction with excess sodium ethoxide. |

| 5-Bromo-2-ethoxypyrimidine | 2-Hydroxypyrimidine | 1. Bromination at C-5. 2. Chlorination of the hydroxyl group. 3. Reaction with sodium ethoxide. |

| 5-Bromo-2,4-dimethoxypyrimidine | 5-Bromo-2,4-dichloropyrimidine | Reaction with sodium methoxide mdpi.com. |

Optimization of Synthetic Pathways and Process Efficiency

The efficient synthesis of this compound is paramount for its application in further chemical syntheses. Optimization efforts typically focus on improving yields, reducing reaction times, minimizing waste, and simplifying purification procedures. The synthetic route is generally a two-step process involving the initial formation of a key chloro-intermediate, followed by a nucleophilic substitution to introduce the ethoxy group.

Step 1: Synthesis of the Precursor 5-Bromo-4-chloropyrimidine

The primary precursor for this compound is 5-Bromo-4-chloropyrimidine. This intermediate is commonly synthesized from 5-bromopyrimidin-4-ol (B11922) via a chlorination reaction. A standard and effective method involves the use of phosphorus oxychloride (POCl₃), often in the presence of a base to neutralize the HCl generated during the reaction.

Optimization of this chlorination step involves careful control of reaction parameters to maximize the yield and purity of the product while facilitating a straightforward work-up. Key variables include the choice of base, reaction temperature, and purification method. For instance, a described procedure involves dissolving 5-bromopyrimidin-4-ol in phosphorus oxychloride, followed by the addition of a base such as Diisopropylethylamine (DIPEA). The reaction mixture is heated to reflux for several hours. Process efficiency is monitored using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

Post-reaction processing is critical for isolating a pure product. Optimization at this stage includes the removal of excess POCl₃ under reduced pressure, followed by a carefully controlled aqueous quench. The product is then extracted into an organic solvent, washed, dried, and purified. Silica gel column chromatography is a common purification method to achieve high purity, with the choice of eluent system being a key parameter for efficient separation.

| Step | Reactants | Reagents | Solvent | Conditions | Yield | Purification |

| 1. Chlorination | 5-bromopyrimidin-4-ol | 1. Phosphorus oxychloride (POCl₃)2. Diisopropylethylamine (DIPEA) | Phosphorus oxychloride (excess) | Reflux, 3 hours | ~60% | Silica gel column chromatography |

Step 2: Synthesis of this compound via Nucleophilic Substitution

The final step in the synthesis is the conversion of 5-Bromo-4-chloropyrimidine to the target compound, this compound. This transformation is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions that includes the Williamson ether synthesis. In this reaction, an alkoxide ion (ethoxide) displaces the chloride atom on the pyrimidine ring.

The efficiency of this step is highly dependent on the reaction conditions, which can be optimized to improve yield and minimize reaction time. Key areas for optimization include the method of generating the ethoxide nucleophile, the choice of solvent, and the use of modern energy sources.

Nucleophile and Solvent System: Sodium ethoxide is a common reagent for this transformation. It can be used as a pre-prepared solid or generated in situ by reacting sodium metal or sodium hydride (NaH) with ethanol. Using ethanol as the solvent is convenient as it also serves as the reagent source. Polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO) can also be effective, often accelerating SNAr reactions. A combination of powdered sodium hydroxide (B78521) (NaOH) in DMSO with ethanol has been shown to be effective for similar syntheses of 4-alkoxypyridines, suggesting a potential optimization pathway. semanticscholar.org

Temperature and Reaction Time: The reaction rate is sensitive to temperature. While heating accelerates the reaction, it can also lead to side products. Optimization involves finding the ideal temperature that provides a reasonable reaction time without compromising the yield.

Advanced Synthetic Techniques: To enhance process efficiency, modern techniques can be employed. Microwave-assisted synthesis, for example, is a powerful tool for accelerating organic reactions. sacredheart.edu For Williamson ether syntheses, microwave irradiation has been demonstrated to reduce reaction times from hours to minutes, which can significantly increase throughput in a production setting. sacredheart.edu

| Step | Reactant | Reagents | Solvent | Conditions | Yield | Purification |

| 2. Etherification | 5-Bromo-4-chloropyrimidine | Sodium ethoxide (NaOEt) | Ethanol | Reflux, several hours (Conventional) | Moderate to High | Distillation or Crystallization |

| (Optimized) | 5-Bromo-4-chloropyrimidine | Sodium ethoxide (NaOEt) | Ethanol | Microwave irradiation, minutes (Optimized) | Potentially Higher | Distillation or Crystallization |

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 4 Ethoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyrimidine (B1678525) derivatives. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, or through a concerted mechanism. chemrxiv.orgrsc.org The positions most susceptible to nucleophilic attack on the pyrimidine ring are C-2, C-4, and C-6, as the negative charge of the intermediate can be effectively delocalized onto the ring nitrogen atoms. boyer-research.com

The C-5 position of the pyrimidine ring is generally less activated towards SNAr compared to the C-2, C-4, and C-6 positions. This is because the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C-5 cannot be directly delocalized onto the nitrogen atoms. However, substitution at this position is possible, particularly with strong nucleophiles or under conditions that facilitate the reaction.

In the case of 5-Bromo-4-ethoxypyrimidine, the displacement of the bromide at C-5 by various nucleophiles such as amines, thiolates, and alkoxides can be anticipated. For instance, reactions with thiolates have been shown to proceed at the C-5 position of substituted pyrimidines. A study on 5-Bromo-1,3,6-trimethyluracil demonstrated that reactions with alkylthiolate and heteroarylthiolate ions lead to the formation of 5-alkylthio- and 5-heteroarylthio- substituted uracils, respectively. nih.gov It is plausible that this compound would exhibit similar reactivity.

The general reaction can be depicted as follows:

Where Nu⁻ represents a nucleophile such as R₂N⁻, RS⁻, or RO⁻.

Detailed research findings on the specific reactions of this compound are limited. However, based on analogous systems, the following outcomes can be predicted:

| Nucleophile | Expected Product | Reaction Conditions (Anticipated) |

| Amines (e.g., R₂NH) | 5-(Dialkylamino)-4-ethoxypyrimidine | Heating in the presence of a base |

| Thiolates (e.g., RSNa) | 5-(Alkylthio)-4-ethoxypyrimidine | Room temperature or gentle heating |

| Alkoxides (e.g., RONa) | 4,5-Diethoxypyrimidine (with EtONa) | Heating in the corresponding alcohol |

The C-4 position of the pyrimidine ring is highly activated towards nucleophilic attack. The ethoxy group at this position, while not as good a leaving group as a halide, can be displaced by strong nucleophiles, especially in activated systems. chemrxiv.orgrsc.orgchemrxiv.org Theoretical and experimental studies on related systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that alkoxy groups can indeed act as leaving groups in SNAr reactions. chemrxiv.orgrsc.org In some instances, after an initial substitution at another position, the reactivity of the alkoxy group towards displacement can be enhanced. chemrxiv.org

For this compound, it is conceivable that strong nucleophiles could displace the ethoxy group at the C-4 position. The reaction would proceed through a Meisenheimer intermediate where the negative charge is stabilized by both nitrogen atoms.

The general reaction scheme is as follows:

Where Nu⁻ is a strong nucleophile.

The likelihood of this displacement relative to the displacement of the C-5 bromide is a key question of regioselectivity.

When a polysubstituted pyrimidine, such as this compound, is subjected to nucleophilic attack, the site of substitution is determined by a combination of factors including the electronic activation of each position and the leaving group ability of the substituents.

In general, the C-4 position of a pyrimidine ring is more susceptible to nucleophilic attack than the C-5 position. nih.govnih.gov This is due to the superior stabilization of the Meisenheimer intermediate formed upon attack at C-4. However, the relative leaving group ability of bromide versus ethoxide must also be considered. Bromide is generally a better leaving group than ethoxide.

A theoretical study on 6-alkoxy-4-chloro-5-nitropyrimidines indicated that the chlorine at the C-4 position is a better leaving group than the alkoxy group at the C-6 position when reacting with primary amines. chemrxiv.org However, the same study also highlighted that after the initial substitution of the chlorine, the remaining alkoxy group becomes a better leaving group than a chlorine in a similar electronic environment. chemrxiv.org This suggests a complex interplay of electronic effects.

Given these considerations, for this compound, it is likely that for most nucleophiles, substitution will preferentially occur at the more activated C-4 position, displacing the ethoxy group, despite bromide being a better leaving group. However, under certain conditions or with specific nucleophiles, displacement of the C-5 bromide may compete or even predominate.

Summary of Predicted Regioselectivity:

| Position of Attack | Leaving Group | Electronic Activation | Leaving Group Ability | Predicted Preference |

| C-4 | Ethoxy | High | Moderate | Likely major pathway |

| C-5 | Bromo | Low | Good | Possible minor pathway |

Electrophilic Substitution Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution is generally difficult on the pyrimidine ring due to its π-deficient character. researchgate.netresearchgate.net The ring nitrogen atoms withdraw electron density, deactivating the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atoms can be protonated, further increasing the electron deficiency.

For electrophilic substitution to occur, the pyrimidine ring must be substituted with one or more strong electron-donating (activating) groups. researchgate.netchemistrysteps.comyoutube.commasterorganicchemistry.com The ethoxy group at the C-4 position of this compound is an activating group due to its ability to donate a lone pair of electrons via resonance. Conversely, the bromine atom at C-5 is a deactivating group due to its inductive electron-withdrawing effect, although it can also donate electron density through resonance. In cases where both an activating and a deactivating group are present on an aromatic ring, the directing effect of the activating group typically dominates. chemistrysteps.com

Given the electronic properties of this compound, conventional electrophilic substitution would be challenging. The activating ethoxy group would direct an incoming electrophile to the C-5 position, which is already occupied by a bromine atom. Substitution at other positions (C-2 or C-6) would be electronically disfavored.

A more plausible pathway for the functionalization of the pyrimidine ring through a reaction that formally resembles an electrophilic substitution is the Vicarious Nucleophilic Substitution (VNS) . VNS is a type of nucleophilic substitution in which a hydrogen atom is replaced by a nucleophile. organic-chemistry.orgwikipedia.org This reaction is particularly effective for electron-deficient aromatic and heteroaromatic systems. organic-chemistry.orgnih.gov

In the context of this compound, a VNS reaction could potentially occur at the C-6 position, which bears a hydrogen atom and is activated by the adjacent nitrogen atom. The reaction involves the attack of a carbanion bearing a leaving group at the nucleophilic center. The mechanism proceeds through the formation of an anionic σ-adduct, followed by base-induced β-elimination of HX to afford the substituted product. organic-chemistry.orgkuleuven.be

A general scheme for a VNS reaction on this compound is as follows:

Where Y is an electron-withdrawing group and X is a leaving group.

Potential VNS Reactions on this compound:

| Reagent | Nucleophile | Potential Product |

| Chloromethyl phenyl sulfone (ClCH₂SO₂Ph) | ⁻CH(Cl)SO₂Ph | 5-Bromo-4-ethoxy-6-(phenylsulfonylmethyl)pyrimidine |

| Chloroform (CHCl₃) in the presence of a strong base | ⁻CCl₃ | 6-(Dichloromethyl)-5-bromo-4-ethoxypyrimidine |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center (C-5)

The bromine atom at the C-5 position of the pyrimidine ring is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. This approach is a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecular architectures from readily available precursors. While detailed experimental studies focusing exclusively on this compound are not extensively documented in the surveyed literature, its reactivity can be reliably inferred from the well-established behavior of other 5-bromopyrimidines and related aryl bromides in these transformations.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon single bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.org For this compound, this reaction would involve its coupling with a suitable boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base to yield the corresponding 5-aryl- or 5-vinyl-4-ethoxypyrimidine.

The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. This is followed by transmetalation with the organoboron species, activated by the base, and concludes with reductive elimination to afford the final product and regenerate the Pd(0) catalyst. libretexts.org The reaction is highly tolerant of various functional groups and is often favored for its use of stable and relatively non-toxic boronic acid reagents. libretexts.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table illustrates general conditions and is not based on specific experimental data for this compound.

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst for C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent for transmetalation |

| Solvent | Dioxane/Water, Toluene, DMF | Reaction medium |

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, applied to this compound, would produce 5-alkynyl-4-ethoxypyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials. nih.gov

The reaction is typically co-catalyzed by palladium and a copper(I) salt. organic-chemistry.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper acetylide intermediate. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne and the copper(I) salt in the presence of a base. wikipedia.org Reductive elimination from the palladium complex then yields the coupled product. organic-chemistry.org Mild reaction conditions and tolerance for a wide range of functional groups are key advantages of this method. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling This table illustrates general conditions and is not based on specific experimental data for this compound.

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and often solvent |

| Solvent | THF, DMF | Reaction medium |

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a new, more substituted alkene, effectively achieving olefination of the starting halide. organic-chemistry.orgyoutube.com In the context of this compound, a Heck reaction would yield 5-alkenyl-4-ethoxypyrimidine derivatives.

The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene into the newly formed palladium-carbon bond. libretexts.orgprinceton.edu The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst from this intermediate. libretexts.org A key feature of the Heck reaction is its excellent stereoselectivity, typically favoring the formation of the trans-isomer. organic-chemistry.org

Table 3: Representative Conditions for Heck Reaction This table illustrates general conditions and is not based on specific experimental data for this compound.

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Alkene | Styrene, Acrylates | Olefinic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst for C-C bond formation |

| Ligand | P(o-tolyl)₃, PPh₃ | Stabilizes the catalyst |

| Base | Et₃N, K₂CO₃ | Regenerates the Pd(0) catalyst |

| Solvent | DMF, Acetonitrile | Reaction medium |

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction would allow for the synthesis of 5-amino-4-ethoxypyrimidine derivatives, which are prevalent motifs in medicinal chemistry. nih.gov

The mechanism is similar to other cross-coupling reactions, initiating with the oxidative addition of this compound to a Pd(0) complex. libretexts.org The resulting palladium(II) complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex, which undergoes reductive elimination to furnish the C-N coupled product and the Pd(0) catalyst. wikipedia.orgbeilstein-journals.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination This table illustrates general conditions and is not based on specific experimental data for this compound.

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Primary or secondary amines (e.g., Aniline, Morpholine) | Nucleophilic partner |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |

| Ligand | BINAP, XPhos, RuPhos | Crucial for catalyst activity and stability |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This method is particularly valuable for forming C(sp²)-C(sp³) bonds, allowing for the introduction of alkyl groups onto the pyrimidine ring. For this compound, this would lead to 5-alkyl-4-ethoxypyrimidine products.

The reaction proceeds through a standard cross-coupling catalytic cycle: oxidative addition, transmetalation from the organozinc reagent to the palladium(II) center, and reductive elimination. wikipedia.org Organozinc reagents are known for their high functional group tolerance and reactivity, often allowing reactions to proceed under mild conditions. researchgate.net

Table 5: Representative Conditions for Negishi Coupling This table illustrates general conditions and is not based on specific experimental data for this compound.

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organozinc Reagent | Alkylzinc halide (e.g., i-PrZnBr), Arylzinc halide | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂ | Catalyst for C-C bond formation |

| Ligand | SPhos, XPhos, P(o-tolyl)₃ | Stabilizes catalyst, promotes key steps |

| Solvent | THF, Toluene | Reaction medium |

Substrate Scope : The electronic nature of the coupling partners plays a crucial role. For Suzuki-Miyaura reactions, arylboronic acids with electron-donating groups tend to react more efficiently. mdpi.com In Buchwald-Hartwig aminations, both electron-rich and electron-deficient amines can often be used, although sterically hindered amines may require specialized catalytic systems. nih.gov The pyrimidine ring itself is electron-deficient, which generally facilitates the initial oxidative addition step, a key process in these catalytic cycles. libretexts.org

Ligand Effects : The choice of ligand is critical for stabilizing the palladium catalyst, promoting the rate-limiting steps (oxidative addition and reductive elimination), and preventing side reactions. For Suzuki and Negishi couplings, bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos are often effective. nih.gov In Buchwald-Hartwig aminations, bidentate ligands such as BINAP and DPPF, as well as highly specialized biaryl phosphine ligands developed by Buchwald, have proven essential for achieving high yields and broad substrate scope. wikipedia.orgnih.gov N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives that can promote reactions at distal sites in dihalogenated heteroarenes. nih.gov

Catalytic Systems : The catalytic system comprises the palladium source (precatalyst), the ligand, the base, and the solvent. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. mdpi.com The base is chosen based on the specific coupling reaction; for instance, carbonates and phosphates are common in Suzuki reactions, while stronger alkoxide bases like NaOt-Bu are often required for Buchwald-Hartwig aminations. libretexts.org The solvent must be capable of dissolving the reactants and catalyst while remaining inert under the reaction conditions; common choices include ethereal solvents like dioxane and THF, and aromatic hydrocarbons like toluene. wikipedia.org

Other Significant Transformation Pathways

The reactivity of this compound is not limited to the previously discussed cross-coupling and substitution reactions. The bromine and ethoxy substituents offer additional avenues for chemical modification, including reduction pathways that affect the C-Br bond and interconversions of the ethoxy group. These transformations provide access to a different set of pyrimidine derivatives.

Reduction Reactions, including Dehalogenation

The removal of the bromine atom from the C5 position of the pyrimidine ring is a key transformation that yields 4-ethoxypyrimidine. This dehalogenation can be achieved through various reductive methods, with catalytic hydrogenation and metal-free reduction systems being notable examples.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for the dehalogenation of aryl and heteroaryl halides. In this process, this compound is treated with hydrogen gas in the presence of a metal catalyst, typically palladium on a solid support like carbon (Pd/C). A base, such as sodium acetate (B1210297) or a tertiary amine, is often added to neutralize the hydrobromic acid that is formed during the reaction. The general mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by hydrogenolysis of the resulting palladium-carbon bond to regenerate the catalyst and release the debrominated product.

Metal-Free Dehalogenation:

Recent advancements have led to the development of metal-free dehalogenation methods. One such system utilizes a mixture of dimethylformamide (DMF) and a trialkylamine (R₃N) as a hydrogen source without the need for a transition metal catalyst hilarispublisher.com. This method is advantageous as it avoids potential metal contamination of the final product. While not specifically detailed for this compound, this procedure has been successfully applied to other 5-bromopyrimidine (B23866) derivatives hilarispublisher.com. The reaction is believed to proceed via a radical mechanism or through the formation of a Vilsmeier-Haack type intermediate which then acts as the reducing agent.

The choice of reduction method can depend on the presence of other functional groups in the molecule. Catalytic hydrogenation is generally a clean and efficient method, but the catalyst can sometimes be sensitive to other functionalities. The metal-free approach offers a valuable alternative in such cases hilarispublisher.com.

Table 1: Comparison of Dehalogenation Methods for 5-Bromopyrimidines

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, Base (e.g., NaOAc, Et₃N), Solvent (e.g., EtOH, MeOH) | High efficiency, clean reaction | Catalyst can be expensive and sensitive to other functional groups. |

| Metal-Free Reduction | DMF/Trialkylamine, Heat | Avoids metal contamination, inexpensive reagents hilarispublisher.com | May require higher temperatures, mechanism can be complex. |

Mechanistically, the ease of removing the halogen is related to the carbon-halogen bond dissociation energy. The C-Br bond is significantly weaker than a C-Cl bond, making reductive debromination generally more facile than dechlorination.

Functional Group Interconversions Involving the Ethoxy Moiety

The 4-ethoxy group in this compound is an ether linkage attached to an electron-deficient pyrimidine ring, which imparts specific reactivity to this moiety. The primary transformation is the cleavage of the C-O bond, typically under acidic conditions, to convert the ethoxy group into a hydroxyl group, leading to the formation of a pyrimidone.

Acid-Catalyzed Hydrolysis:

The most significant reaction of the ethoxy group is its hydrolysis to a hydroxyl group, which exists in tautomeric equilibrium with the more stable pyrimidone form (5-bromo-pyrimidin-4(3H)-one). This transformation is typically achieved by heating the substrate in the presence of a strong acid such as hydrochloric acid (HCl) or hydrobromic acid (HBr) wikipedia.orgunizin.orglibretexts.org.

The mechanism for this ether cleavage involves two main steps:

Protonation: The oxygen atom of the ethoxy group is protonated by the strong acid, forming a good leaving group (ethanol) fiveable.memasterorganicchemistry.com.

Nucleophilic Attack: A nucleophile, in this case water, attacks the C4 position of the pyrimidine ring. The C4 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This is followed by the elimination of ethanol (B145695).

Given that the C4 carbon is part of an aromatic system and not a primary or secondary alkyl group, the reaction proceeds via a nucleophilic aromatic substitution-like mechanism rather than a classical SN1 or SN2 pathway seen in aliphatic ethers unizin.orglibretexts.org. The final product, after loss of a proton, is the thermodynamically favored 5-bromopyrimidin-4(3H)-one.

Table 2: Conditions for Ethoxy Group Hydrolysis

| Reagent | Conditions | Product |

| Aqueous HCl | Reflux | 5-Bromo-pyrimidin-4(3H)-one |

| Aqueous HBr | Reflux | 5-Bromo-pyrimidin-4(3H)-one |

Under certain acidic conditions, other nucleophiles present in the reaction mixture can compete with water. For instance, if the reaction is carried out in an alcoholic solvent with a catalytic amount of acid, solvolysis might occur, potentially leading to an ether exchange, although hydrolysis to the pyrimidone is generally the more common outcome upon heating with aqueous acid preprints.org.

Derivatization Strategies and Advanced Analytical Characterization

Chemical Derivatization for Enhanced Chromatographic Performance and Detection

Chemical derivatization involves modifying a compound to alter its physicochemical properties, making it more suitable for a specific analytical method. For 5-Bromo-4-ethoxypyrimidine, this can improve volatility for gas chromatography or enhance detection in liquid chromatography.

Alkylation and Acylation of Heterocyclic Nitrogen Centers

Drawing from the broader chemistry of pyrimidines, alkylation and acylation are potential derivatization strategies. nih.govrsc.org These reactions target the nitrogen atoms within the pyrimidine (B1678525) ring.

Alkylation: This process involves introducing an alkyl group onto a molecule. For pyrimidines, N-alkylation can be achieved using various alkylating agents. ias.ac.inacs.org This modification can decrease the polarity of the molecule, which may be advantageous for certain chromatographic separations. An efficient method for N-alkylation of pyrimidines has been developed using a reusable heterogeneous catalyst, which offers good selectivity and high yields. ias.ac.in

Acylation: This reaction introduces an acyl group (R-C=O) into a compound. wikipedia.org Acylation of the exocyclic amino groups on pyrimidine bases is a developed strategy. nih.gov While this compound lacks an exocyclic amino group, the principles of acylation are relevant to pyrimidine chemistry in general. rsc.org For compounds with suitable functional groups, acylation can be used to introduce chromophores or fluorophores, significantly enhancing their detection by UV-Vis or fluorescence detectors in HPLC. nih.gov For instance, reagents like 4-bromomethyl-7-methoxycoumarin (B43491) have been successfully used to create fluorescent derivatives of pyrimidine compounds for sensitive analysis. nih.gov

These derivatization techniques, summarized in the table below, serve to modify the analyte's properties for improved analytical performance.

| Derivatization Type | Reagent Class | Purpose | Applicable Technique |

| Alkylation | Alkyl halides | Increase volatility, decrease polarity | Gas Chromatography (GC) |

| Acylation | Acyl halides, Anhydrides | Introduce detectable groups (chromophores/fluorophores) | High-Performance Liquid Chromatography (HPLC) |

Silylation Approaches for Volatility Enhancement in GC/MS Analysis

Gas Chromatography (GC) requires analytes to be volatile and thermally stable. researchgate.net Polar compounds containing functional groups like -OH, -NH, or -SH are often unsuitable for direct GC analysis. Silylation is a widely used derivatization technique to address this by replacing active hydrogen atoms with a non-polar trimethylsilyl (B98337) (TMS) group. omicsonline.orgnih.gov This process significantly increases the volatility and thermal stability of the compound. nih.gov

For pyrimidine-based compounds, silylation is a standard procedure before GC/MS analysis. omicsonline.org Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. nih.govyoutube.com The reaction converts the pyrimidine into its silylated surrogate, which is more amenable to vaporization in the GC injector and separation on the column. omicsonline.org While this compound does not have a highly active hydrogen like a hydroxyl or primary amine group, the potential for interaction with the GC column makes silylation a consideration if analytical challenges arise. The general effectiveness of silylation for pyrimidines is well-documented, making it a primary strategy for enhancing GC/MS analysis of such compounds. nist.gov

| Silylation Reagent | Abbreviation | Key Feature |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly volatile byproducts, strong silylating agent. youtube.com |

| Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A common and effective reagent for creating TMS derivatives. researchgate.net |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

To confirm the identity and assess the purity of this compound, a suite of advanced analytical techniques is employed. These methods provide unambiguous data on the molecular structure, mass, and crystalline form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and distinct singlets for the protons on the pyrimidine ring. The exact chemical shifts would be influenced by the bromine and ethoxy substituents.

¹³C NMR: Carbon NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would show distinct peaks for the two carbons of the ethoxy group and the four carbons of the pyrimidine ring. The carbon atom bonded to the bromine would be significantly affected, as would the carbon bonded to the ethoxy group.

Mass Spectrometry (MS) Techniques (e.g., HPLC-MS/MS, GC-MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. creative-proteomics.com

Molecular Identification: High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound by providing a highly accurate mass measurement.

Fragmentation Analysis: In techniques like GC-MS or tandem mass spectrometry (MS/MS), the molecule is fragmented into smaller, characteristic pieces. researchgate.netmdpi.com The fragmentation pattern of this compound would likely show the loss of the ethoxy group, the bromine atom, or other neutral losses, providing evidence to confirm the connectivity of the structure. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, serving as a clear indicator of its presence.

The combination of a chromatographic separation technique like HPLC or GC with mass spectrometry (LC-MS or GC-MS) is a highly sensitive and selective method for identifying and quantifying pyrimidine derivatives in complex mixtures. creative-proteomics.comresearchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

If a suitable single crystal of this compound can be grown, X-ray crystallography would yield precise data on:

Bond lengths and angles within the molecule.

The planarity of the pyrimidine ring.

The conformation of the ethoxy group.

Intermolecular interactions (e.g., stacking, hydrogen bonding) in the crystal lattice.

This technique has been used to unambiguously determine the structure of other substituted pyrimidine derivatives, such as N,N-diethyl-5-bromo-3,4-dihydro-2,4-dioxopyrimidine-1(2H)-carboxamide, confirming the positions of all atoms, including the bromine substituent. researchgate.net For novel compounds, X-ray analysis is the gold standard for structural confirmation. nih.gov The incorporation of a heavy atom like bromine can also be advantageous in solving the phase problem during crystallographic analysis. washington.edu

Computational and Theoretical Investigations of 5 Bromo 4 Ethoxypyrimidine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. It is instrumental in predicting a wide range of molecular properties based on the electron density.

DFT calculations can elucidate the electronic makeup of 5-bromo-4-ethoxypyrimidine, which is fundamental to understanding its stability and reactivity. Key descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity. nih.gov

Global reactivity descriptors offer a quantitative measure of chemical behavior:

Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the ethoxy group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Illustrative Data Table 1: Calculated Reactivity Descriptors for a Model Pyrimidine System Note: This data is illustrative for a generic substituted pyrimidine and not specific to this compound.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -1.20 |

| Energy Gap | Egap | 5.65 |

| Electronic Chemical Potential | µ | -4.025 |

| Chemical Hardness | η | 2.825 |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of how molecules pack together. Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds.

Building upon the geometric insights from Hirshfeld surfaces, energy framework calculations quantify the energetic contributions of intermolecular interactions. This method calculates the pairwise interaction energies between a central molecule and its neighbors within a defined radius. These energies are typically separated into electrostatic, polarization, dispersion, and exchange-repulsion components.

The resulting frameworks can be visualized as cylinders connecting molecular centroids, where the cylinder's thickness corresponds to the strength of the interaction energy. This provides a clear and quantitative depiction of the supramolecular architecture, highlighting the dominant forces (e.g., stacking, hydrogen bonding) that stabilize the crystal structure. For this compound, this analysis would reveal the energetic hierarchy of the interactions responsible for its three-dimensional assembly.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between a molecule's electronic structure and its interaction with electromagnetic radiation.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. It can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, which correspond to the peaks observed in UV-Visible and Vacuum Ultraviolet (VUV) absorption spectra.

Studies on related bromopyrimidines have shown that VUV photoabsorption spectra are influenced by the position of the bromine atom. mdpi.com Theoretical calculations help assign the observed spectral bands to specific electronic transitions, such as π → π* and n → π*, and can also identify dissociative states, for instance, those involving the C-Br bond. mdpi.com For this compound, TD-DFT calculations could predict its UV-Vis spectrum, identifying the principal electronic transitions and the orbitals involved. This provides insight into its photophysical properties and potential for photochemical reactions.

Illustrative Data Table 2: Predicted Electronic Transitions for a Model Bromopyrimidine Note: This data is illustrative and not specific to this compound.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 295 | 0.002 | n → π* |

| S0 → S2 | 260 | 0.150 | π → π* |

Structure-Reactivity Relationship (SAR) Elucidation through Computational Models

Computational models are pivotal in establishing Structure-Activity Relationships (SAR), which correlate a molecule's structural features with its chemical or biological activity. By systematically modifying the structure of this compound in silico (e.g., changing substituent positions) and calculating the resulting changes in electronic properties, one can build predictive models of reactivity.

For instance, by analyzing the FMOs and MEP maps of a series of related pyrimidine derivatives, it is possible to identify which structural modifications enhance or diminish certain reactive properties. biointerfaceresearch.com The electrophilicity index (ω) and local reactivity descriptors (such as Fukui functions) can pinpoint the most probable sites for nucleophilic or electrophilic attack, guiding the rational design of new molecules with tailored reactivity for applications in materials science or medicinal chemistry.

Conformational Analysis and Energetic Stability Studies

A comprehensive review of available scientific literature and computational databases reveals a significant gap in the specific theoretical investigation of this compound's conformational landscape. Despite extensive searches for computational studies, including conformational analyses, potential energy surface scans, and energetic stability calculations, no dedicated research focusing on this particular molecule could be identified.

The conformational analysis of this compound would theoretically involve the study of the rotational isomers (conformers) arising from the rotation around the C4-O and O-C(ethyl) single bonds. The orientation of the ethoxy group relative to the pyrimidine ring is expected to be the primary determinant of the molecule's conformational preferences and energetic stability. Key parameters of interest in such a study would include the dihedral angles defined by the atoms of the ethoxy substituent and the pyrimidine ring, the relative energies of the different stable conformers, and the energy barriers for interconversion between them.

Hypothetically, computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be suitable for mapping the potential energy surface of this compound. Such studies would typically yield data on the geometric parameters (bond lengths, bond angles, and dihedral angles) and the relative electronic energies of various conformers. This information would allow for the identification of the global minimum energy structure and any other low-energy local minima.

However, as no specific studies have been published, detailed research findings and corresponding data tables on the conformational analysis and energetic stability of this compound are not available at this time. The scientific community has yet to direct computational efforts towards elucidating the three-dimensional structure and energetic properties of this specific halogenated alkoxypyrimidine. Therefore, a detailed discussion supported by research data and interactive tables cannot be provided.

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Entities

Precursor in the Synthesis of Diverse Substituted Pyrimidine (B1678525) Derivatives

The chemical reactivity of 5-Bromo-4-ethoxypyrimidine makes it an excellent precursor for a variety of substituted pyrimidine derivatives. The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Detailed research has demonstrated the utility of similar 5-bromopyrimidine (B23866) scaffolds in a range of coupling reactions:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.org this compound can react with various aryl or heteroaryl boronic acids to yield 5-aryl-4-ethoxypyrimidine derivatives. researchgate.netresearchgate.netudel.edu The reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The versatility of the boronic acid partner allows for the introduction of a vast array of substituents, enabling the fine-tuning of the final molecule's electronic and steric properties.

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.orggsconlinepress.comnrochemistry.comgold-chemistry.orglibretexts.orgorganic-chemistry.orgyoutube.com this compound can be coupled with various alkynes to produce 5-alkynyl-4-ethoxypyrimidine derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netwikipedia.orggsconlinepress.comnrochemistry.comgold-chemistry.orglibretexts.orgorganic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.netnih.govbeilstein-journals.orglibretexts.orgnih.govresearchgate.net It allows for the reaction of this compound with a wide range of primary and secondary amines to produce 5-amino-4-ethoxypyrimidine derivatives. wikipedia.orgresearchgate.netnih.govbeilstein-journals.orglibretexts.orgnih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and accommodating a broad scope of amine coupling partners. wikipedia.orgresearchgate.netnih.govbeilstein-journals.orglibretexts.orgnih.govresearchgate.net

Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing 5-Bromopyrimidine Scaffolds

| Reaction Name | Coupling Partners | Product Type | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromopyrimidine + Aryl/Heteroaryl Boronic Acid | 5-Arylpyrimidine | Palladium Catalyst, Base |

| Sonogashira Coupling | 5-Bromopyrimidine + Terminal Alkyne | 5-Alkynylpyrimidine | Palladium Catalyst, Copper(I) Co-catalyst, Amine Base |

| Buchwald-Hartwig Amination | 5-Bromopyrimidine + Primary/Secondary Amine | 5-Aminopyrimidine | Palladium Catalyst, Ligand, Base |

These reactions underscore the role of this compound as a versatile starting material for accessing a rich diversity of substituted pyrimidines, which are key components in many biologically active compounds. gsconlinepress.comnih.gov

Contribution to the Construction of Pyrimidine-Containing Heterocyclic Compound Libraries

The strategic importance of this compound extends to the field of combinatorial chemistry and the generation of compound libraries for drug discovery and material science. Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules. nih.govnih.gov The reactivity of this compound at the C-5 position allows it to be used as a scaffold upon which a variety of chemical appendages can be attached in a systematic manner.

By employing the diverse range of coupling reactions mentioned previously (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), a library of pyrimidine derivatives can be constructed. Starting from the common this compound core, different aryl, alkynyl, or amino groups can be introduced. This approach allows for the systematic exploration of the chemical space around the pyrimidine scaffold, which is a privileged structure in medicinal chemistry. The resulting libraries of compounds can then be screened for biological activity, leading to the identification of new drug candidates.

Development of Novel Push-Pull Molecular Systems and Chromophores

Push-pull molecules are organic compounds that have an electron-donating (donor) group and an electron-accepting (acceptor) group connected by a π-conjugated system. nih.govmdpi.com This arrangement leads to interesting photophysical properties, such as strong absorption and emission of light, making them useful as chromophores and in nonlinear optics. nih.govmdpi.comrsc.orgrsc.orgnih.govsemanticscholar.org

The pyrimidine ring is electron-deficient and can act as an electron-accepting component in push-pull systems. This compound can serve as a building block for such systems. The bromo group can be functionalized, for instance, via a Sonogashira coupling with an alkyne that is attached to an electron-donating group. The resulting molecule would have a donor-π-acceptor structure, with the pyrimidine ring as the acceptor. The ethoxy group at the C-4 position can further modulate the electronic properties of the pyrimidine ring. The ability to systematically vary the donor group allows for the fine-tuning of the photophysical properties of the resulting chromophores. nrochemistry.comnih.govmdpi.comnih.gov

Utility in the Synthesis of Halogenated Organic Materials and Polymers (focus on the chemical building block role in polymerization or material modification)

The presence of a bromine atom makes this compound a valuable monomer or building block for the synthesis of halogenated organic materials and polymers. Halogenated pyrimidines can be used in various cross-coupling reactions for the synthesis of conjugated polymers. researchgate.net These polymers often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While direct polymerization of this compound is not commonly reported, its derivatives can be designed to undergo polymerization. For example, after a Suzuki or Sonogashira coupling reaction to introduce a second reactive site, the resulting bifunctional monomer could be used in step-growth polymerization reactions. The pyrimidine unit incorporated into the polymer backbone would influence the polymer's properties, such as its thermal stability, solubility, and electronic characteristics. researchgate.netresearchgate.netnih.gov The ethoxy group can enhance the solubility of the resulting polymers, which is often a crucial factor for their processability.

Future Research Directions and Unexplored Avenues for 5 Bromo 4 Ethoxypyrimidine Research

Development of Novel and Sustainable Synthetic Routes

While classical methods for pyrimidine (B1678525) synthesis exist, the development of novel, efficient, and environmentally benign routes to 5-Bromo-4-ethoxypyrimidine and its derivatives is a primary area for future research. Current multistep syntheses can be resource-intensive, and there is a growing demand for sustainable chemical manufacturing.

Future research should focus on:

Green Chemistry Approaches : Investigating the use of microwave-assisted synthesis, solvent-free reaction conditions, and biodegradable catalysts could significantly reduce the environmental impact. researchgate.netresearchgate.net Methodologies utilizing solid supports or catalysis in aqueous media present promising avenues for eco-friendly production. researchgate.netmdpi.com

One-Pot Syntheses : Designing one-pot, multi-component reactions that assemble the this compound core from simple precursors would enhance efficiency by minimizing intermediate isolation steps, reducing waste, and saving time. acs.orggrowingscience.com

Flow Chemistry : The application of continuous flow technologies could offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Biocatalysis : Exploring enzymatic transformations for the synthesis or modification of the pyrimidine ring could provide high selectivity under mild conditions, offering a sustainable alternative to conventional chemical catalysts.

| Potential Synthetic Strategy | Key Advantages | Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity. researchgate.net | Optimization of reaction conditions and exploration of novel catalyst systems. |

| Multi-Component Reactions | High atom economy, operational simplicity, reduced waste. acs.orggrowingscience.com | Discovery of new component combinations to build the target scaffold. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Development of robust flow reactors and optimization of reaction parameters. |

| Enzymatic Synthesis | High chemo-, regio-, and stereoselectivity; mild conditions. | Identification and engineering of suitable enzymes for pyrimidine synthesis. |

Exploration of Expanded Reactivity in Emerging Catalytic Transformations

The bromine atom at the C5 position and the electron-rich nature of the pyrimidine ring make this compound an ideal candidate for a variety of catalytic cross-coupling reactions. While traditional palladium-catalyzed reactions are known for halopyrimidines, emerging catalytic methods could unlock unprecedented chemical transformations. rsc.org

Unexplored avenues include:

Photoredox Catalysis : Light-mediated catalysis could enable novel C-C and C-heteroatom bond formations under mild conditions, potentially accessing chemical space that is difficult to reach with traditional thermal methods.

Dual Catalysis : Combining transition metal catalysis with other catalytic modes, such as organocatalysis or photocatalysis, could facilitate complex transformations in a single step, building molecular complexity efficiently.

C-H Activation : Developing methods to directly functionalize the C-H bonds on the pyrimidine ring, in conjunction with the existing bromo-substituent, would provide a powerful tool for late-stage diversification of complex molecules.

Nickel and Copper Catalysis : Investigating the use of more abundant and cost-effective metals like nickel and copper for cross-coupling reactions could provide sustainable alternatives to palladium-based systems.

| Catalytic Transformation | Potential Reaction on this compound | Significance |

| Sonogashira Coupling | Reaction with terminal alkynes to form 5-alkynyl-4-ethoxypyrimidines. researchgate.net | Access to rigid scaffolds for materials science and medicinal chemistry. |

| Suzuki Coupling | Reaction with boronic acids to form 5-aryl/heteroaryl-4-ethoxypyrimidines. researchgate.net | Synthesis of key intermediates for biologically active compounds. |

| Buchwald-Hartwig Amination | Reaction with amines to introduce nitrogen-based functional groups at the C5 position. | Creation of derivatives with potential pharmacological properties. |

| Photoredox-Mediated Reactions | Light-induced radical reactions for alkylation or arylation. | Novel bond formations under mild and controlled conditions. |

Advanced Computational Modeling for Predictive Chemical Design and Discovery

Computational chemistry offers powerful tools for accelerating the discovery and optimization of molecules based on this compound. By predicting chemical properties and reaction outcomes, in silico methods can guide experimental work, saving time and resources.

Future research should leverage:

Density Functional Theory (DFT) : To elucidate reaction mechanisms, predict reactivity, and understand the electronic structure of this compound and its derivatives. This can aid in designing more efficient catalytic cycles.

Molecular Docking : To predict the binding modes and affinities of this compound-based compounds with biological targets, such as enzymes or receptors, thereby guiding the design of new potential therapeutic agents. nih.govrsc.org

Machine Learning (ML) and Artificial Intelligence (AI) : To develop predictive models for structure-activity relationships (SAR), ADME (absorption, distribution, metabolism, and excretion) properties, and synthetic accessibility. These models can screen vast virtual libraries to identify promising candidates for synthesis and testing.

Quantum Mechanics/Molecular Mechanics (QM/MM) : To simulate enzymatic reactions or interactions in complex biological environments, providing insights into the role of pyrimidine derivatives in biological systems.

Strategic Integration in Complex Chemical Architectures and Functional Systems

The true value of this compound lies in its application as a versatile building block for constructing larger, functional molecules. Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds and advanced materials. nih.govresearchgate.net

Strategic areas for integration include:

Medicinal Chemistry : As a scaffold for designing inhibitors of protein kinases, which are crucial targets in oncology. nih.gov The pyrimidine core is a key feature of many approved kinase inhibitors, and new derivatives could lead to drugs with improved efficacy or selectivity.

Agrochemicals : For the development of new herbicides, fungicides, or insecticides. The pyrimidine moiety is present in several commercial agrochemicals, and novel derivatives could address challenges such as resistance.

Materials Science : For the synthesis of organic light-emitting diodes (OLEDs), sensors, or other functional materials. The electronic properties of the pyrimidine ring can be tuned through substitution, making it a promising component for organic electronics. nbinno.com

Complex Natural Product Synthesis : As a key intermediate in the total synthesis of complex natural products that contain a pyrimidine core, enabling access to rare and biologically important molecules.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-ethoxypyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution on 5-bromo-2,4-dichloropyrimidine, where the ethoxy group is introduced via reaction with sodium ethoxide. Optimize temperature (typically 60–80°C) and solvent polarity (e.g., DMF or ethanol) to favor substitution at the 4-position while minimizing byproducts. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 7:3) and purify via column chromatography. Yield improvements (>75%) are achievable by controlling stoichiometry (1.2 eq NaOEt) and excluding moisture .

Q. Example Reaction Conditions :

| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-2,4-dichloropyrimidine | NaOEt (1.2 eq) | Ethanol | 70 | 12 | 78 |

| 5-Bromo-4-chloropyrimidine | NaOEt (1.5 eq) | DMF | 80 | 8 | 68 |

Q. How should researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : In -NMR (CDCl), expect a singlet for the pyrimidine H-2 proton (~8.6 ppm) and a quartet for the ethoxy methylene group (~4.1 ppm). -NMR should show the ethoxy carbon at ~63 ppm .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Compare bond lengths and angles with structurally similar compounds (e.g., 5-Bromo-2-chloropyrimidin-4-amine: C-Br bond ~1.89 Å, C-O ~1.36 Å) .

Q. What are the critical considerations for purity assessment of this compound?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water 60:40) to detect impurities (<2%). Validate purity via melting point analysis (expected range: 95–98°C, deviation >5°C indicates contamination). Note that commercial suppliers (e.g., Sigma-Aldrich) may not provide analytical data, necessitating in-house verification .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density and identify reactive sites. The bromine atom at position 5 has a high Fukui index () for nucleophilic aromatic substitution (SAr), while the ethoxy group at position 4 stabilizes the ring via resonance. Compare with experimental data (e.g., Suzuki coupling yields with aryl boronic acids) to validate computational predictions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in -NMR splitting patterns (e.g., unexpected doublets) may arise from rotational isomerism. Use variable-temperature NMR (VT-NMR) to observe coalescence of peaks. For example, ethoxy group conformers may equilibrate above 40°C, simplifying spectra. Cross-reference with IR (C-Br stretch ~560 cm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can this compound be utilized in the synthesis of kinase inhibitors?

- Methodological Answer : As a key intermediate, react with substituted anilines via Buchwald-Hartwig amination to introduce pharmacophores. Optimize palladium catalysts (e.g., Pd(OAc)/XPhos) and ligands in toluene at 100°C. Monitor for dehalogenation byproducts using LC-MS. Example application: Synthesis of pyrimidine-based EGFR inhibitors with IC values <50 nM .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.